3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO It is a derivative of phenylpropanolamine, featuring an amino group, a fluoro substituent, and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol
- 3-Amino-1-(2-fluoro-6-methylphenyl)propan-1-ol
- 3-Amino-1-(2-chloro-5-methylphenyl)propan-1-ol
Uniqueness
3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-1-(2-fluoro-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
LPIUAYQJEYLYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CCN)O |
Origin of Product |
United States |
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